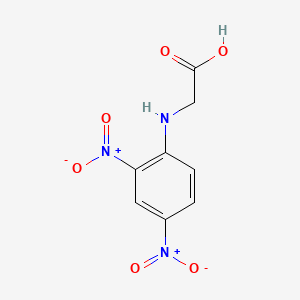

N-(2,4-Dinitrophenyl)glycine

Description

Properties

IUPAC Name |

2-(2,4-dinitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPREKYEHBAOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148536 | |

| Record name | Glycine, N-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-76-0 | |

| Record name | N-(2,4-Dinitrophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1084-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dnp-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1084-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DNP-GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78T3J8FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2,4-Dinitrophenyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dinitrophenyl)glycine (DNP-Glycine) is a nitrophenyl-substituted amino acid derivative of significant interest in biochemical and analytical research. This guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectroscopic data, and reactivity. Detailed experimental protocols for its synthesis and its primary application in N-terminal amino acid sequencing via the Sanger method are presented. While this compound is a valuable research tool, this review of current literature did not identify any direct involvement in specific biological signaling or metabolic pathways.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its chemical structure consists of a glycine (B1666218) molecule covalently linked to a 2,4-dinitrophenyl group through the nitrogen atom of the amino group. This dinitrophenyl moiety is a strong electron-withdrawing group, which significantly influences the compound's reactivity and spectroscopic properties.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,4-dinitroanilino)acetic acid | [2] |

| Synonyms | DNP-Glycine, N-Dnp-glycine, Dnp-Gly-OH | [2][3] |

| CAS Number | 1084-76-0 | [2] |

| Molecular Formula | C₈H₇N₃O₆ | [4] |

| Molecular Weight | 241.16 g/mol | [4] |

| Appearance | Light yellow to orange powder/crystal | [3] |

| Melting Point | 205 °C (decomposes) | [2] |

| Density (Predicted) | 1.678 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.59 ± 0.10 | [2] |

| Solubility | Soluble in hot methanol (B129727) and other polar solvents such as water and alcohols; less soluble in non-polar solvents. Specific quantitative data is not readily available. | [3][4][5] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| InChI | InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13) | [4] |

| InChIKey | RQPREKYEHBAOAR-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCC(=O)O | [4] |

Spectroscopic Data

The spectroscopic properties of this compound are well-characterized, providing essential information for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been reported, typically recorded in deuterated acetone (B3395972) ((CD₃)₂CO).

¹H-NMR Spectrum: The proton NMR spectrum displays characteristic signals corresponding to the aromatic protons of the dinitrophenyl ring, the methylene (B1212753) protons of the glycine backbone, and the amine proton. The electron-withdrawing nature of the nitro groups causes a downfield shift of the aromatic protons.

¹³C-NMR Spectrum: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons of the dinitrophenyl ring.

Note: While the spectra are available, a detailed table of chemical shifts and coupling constants is not consistently reported across the literature.

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound provides information on its molecular weight and fragmentation pattern. Under negative ion chemical ionization, the molecular anion is often the base peak.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies include those for the N-H, C=O (carboxylic acid), C-N, and N-O (nitro groups) bonds.

Chemical Reactivity and Applications

The primary application of this compound stems from its role in the Sanger method for N-terminal amino acid sequencing .[6][7] This classical technique, developed by Frederick Sanger, was pivotal in the history of protein chemistry.[8]

The core of this method is the reaction of the free N-terminal amino group of a peptide or protein with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent.[9][10] This reaction, a nucleophilic aromatic substitution, proceeds under mild alkaline conditions (pH ~8-9).[6] The deprotonated N-terminal amino group acts as a nucleophile, attacking the carbon atom of FDNB bonded to the highly electronegative fluorine atom, which serves as a good leaving group.[6][9] This forms a stable, yellow-colored N-(2,4-dinitrophenyl) derivative of the peptide.

Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the individual amino acids. The bond between the dinitrophenyl group and the N-terminal amino acid is resistant to this hydrolysis.[1] The resulting DNP-amino acid can then be isolated and identified, typically by chromatography, thereby revealing the identity of the N-terminal residue of the original peptide.[11]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of DNP-amino acids involves the reaction of the corresponding amino acid with Sanger's reagent (1-fluoro-2,4-dinitrobenzene) in a mildly alkaline solution.

Materials:

-

Glycine

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve glycine in an aqueous solution of sodium bicarbonate to create a mildly alkaline environment (pH ~8-9). This deprotonates the amino group of glycine, enhancing its nucleophilicity.

-

Dissolve 1-fluoro-2,4-dinitrobenzene in a minimal amount of a suitable organic solvent, such as ethanol.

-

Slowly add the FDNB solution to the glycine solution with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours. The formation of the yellow-colored this compound indicates the progress of the reaction.

-

After the reaction is complete, acidify the solution with dilute hydrochloric acid. This will protonate the unreacted glycine and the carboxylic acid group of the product.

-

The this compound, being less soluble in acidic aqueous solution, will precipitate.

-

Collect the precipitate by filtration and wash it with cold water to remove any unreacted glycine and salts.

-

Further purification can be achieved by recrystallization from a suitable solvent mixture, such as ethanol-water.

-

Dry the purified product under vacuum.

N-Terminal Amino Acid Analysis using Sanger's Method

This protocol outlines the key steps for identifying the N-terminal amino acid of a peptide using Sanger's reagent.

Materials:

-

Peptide sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution

-

Sodium bicarbonate buffer (pH ~8.5)

-

6M Hydrochloric acid

-

Diethyl ether or other suitable organic solvent for extraction

-

Chromatography system (e.g., TLC, HPLC)

-

N-(2,4-Dinitrophenyl)amino acid standards

Procedure:

-

Derivatization: Dissolve the peptide sample in the sodium bicarbonate buffer. Add an excess of FDNB solution and incubate the mixture to allow for the complete derivatization of the N-terminal amino group.

-

Hydrolysis: After the reaction, remove the excess FDNB and dry the sample. Add 6M HCl and heat the sample to completely hydrolyze all peptide bonds.

-

Extraction: After hydrolysis, the N-terminal DNP-amino acid can be extracted from the aqueous solution (containing the free amino acids) using an organic solvent like diethyl ether.

-

Identification: The extracted DNP-amino acid is then identified by chromatography. By comparing its retention time or Rբ value with those of known DNP-amino acid standards, the identity of the N-terminal amino acid can be determined.

Visualizations

Reaction of Glycine with Sanger's Reagent

Caption: Reaction scheme for the synthesis of this compound.

Workflow for N-Terminal Amino Acid Identification using Sanger's Method

Caption: Workflow of the Sanger method for N-terminal amino acid identification.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not reveal any specific metabolic or signaling pathways in which this compound is directly involved as a signaling molecule or metabolic intermediate. Its biological significance is primarily derived from its utility as a chemical tool for the derivatization and subsequent identification of N-terminal amino acids in proteins and peptides. The toxicity associated with dinitrophenyl compounds, in general, should be noted, and appropriate safety precautions must be taken during handling.[4]

Conclusion

This compound is a well-characterized compound with a rich history in the field of protein chemistry. Its chemical properties are dominated by the presence of the 2,4-dinitrophenyl group, which imparts its characteristic color, reactivity, and spectroscopic features. While its primary role as a derivatizing agent in the Sanger method for N-terminal amino acid analysis is well-established, there is currently no evidence to suggest its direct participation in cellular signaling or metabolic pathways. This technical guide provides a consolidated resource for researchers and professionals working with this important biochemical reagent.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. This compound | 1084-76-0 [chemicalbook.com]

- 3. This compound 1084-76-0 | TCI AMERICA [tcichemicals.com]

- 4. CAS 1084-76-0: this compound | CymitQuimica [cymitquimica.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. nobelprize.org [nobelprize.org]

- 9. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

- 10. quora.com [quora.com]

- 11. N-terminal amino acid analysis - Biopedia.org [biopedia.org]

An In-depth Technical Guide to N-(2,4-Dinitrophenyl)glycine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,4-Dinitrophenyl)glycine (DNP-Glycine), a critical reagent in biochemical analysis. This document details its chemical structure, molecular formula, physicochemical properties, and its principal application in the N-terminal amino acid analysis of peptides and proteins, famously known as the Sanger method.

Core Compound Information

This compound is a derivative of the amino acid glycine (B1666218). The defining feature of its structure is the covalent attachment of a 2,4-dinitrophenyl group to the nitrogen atom of the glycine molecule. This modification imparts a characteristic yellow color and allows for spectrophotometric detection.

Molecular Structure:

Molecular Formula: C₈H₇N₃O₆[1][2]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4-dinitroanilino)acetic acid | [1][3][4] |

| Synonyms | DNP-glycine, N-Dnp-glycine, Dnp-Gly-OH | [2] |

| CAS Number | 1084-76-0 | [1] |

| Molecular Weight | 241.16 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange powder/crystal | [2] |

| Melting Point | 200 °C | [1] |

| Density | 1.678 g/cm³ | |

| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | |

| Purity | >98.0% (T)(HPLC) | [2] |

| InChI | InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13) | [4] |

| InChIKey | RQPREKYEHBAOAR-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCC(=O)O | [4] |

Experimental Protocols: N-Terminal Amino Acid Analysis (Sanger's Method)

The primary application of this compound and its analogs is in the determination of the N-terminal amino acid of a peptide or protein. This method, pioneered by Frederick Sanger, involves three main stages: derivatization, hydrolysis, and chromatographic analysis.

Derivatization of the N-Terminal Amino Acid

This step involves the reaction of the free α-amino group of the N-terminal amino acid with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.

-

Reagents:

-

Peptide or protein sample

-

2,4-dinitrofluorobenzene (DNFB) solution (e.g., in ethanol)

-

Sodium bicarbonate solution (to maintain alkaline pH)

-

-

Procedure:

-

Dissolve the peptide or protein sample in a suitable buffer, typically a sodium bicarbonate solution, to maintain an alkaline pH (around 8-9).

-

Add an ethanolic solution of DNFB to the sample.

-

The nucleophilic N-terminal α-amino group attacks the electron-deficient benzene (B151609) ring of DNFB, leading to a nucleophilic aromatic substitution. The fluorine atom is displaced, forming a stable covalent bond between the 2,4-dinitrophenyl group and the N-terminal amino acid.[3] This results in a yellow-colored DNP-peptide.

-

The reaction mixture is incubated to ensure complete derivatization.

-

Acid Hydrolysis

The DNP-peptide is then subjected to acid hydrolysis to cleave all the peptide bonds.

-

Reagents:

-

Concentrated hydrochloric acid (e.g., 6 M HCl)

-

-

Procedure:

-

The DNP-peptide is dried to remove the reaction buffer.

-

The dried sample is resuspended in 6 M HCl.

-

The sample is heated in a sealed tube at approximately 110°C for 16-24 hours.

-

This process breaks all the peptide bonds, releasing the constituent amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[5]

-

The resulting mixture contains the DNP-N-terminal amino acid and all other amino acids from the peptide chain in their free form.

-

Chromatographic Analysis

The final step is to identify the DNP-amino acid using high-performance liquid chromatography (HPLC).

-

Procedure:

-

The acid hydrolysate is dried to remove the HCl.

-

The sample is reconstituted in a suitable solvent, which is often the initial mobile phase of the HPLC system.

-

The sample is injected into a reverse-phase HPLC system equipped with a C18 column.

-

The DNP-amino acid is separated from the other free amino acids based on its hydrophobicity.

-

Detection is carried out using a UV detector, typically at a wavelength of around 360 nm, where the DNP group has a strong absorbance.[5]

-

The retention time of the unknown DNP-amino acid is compared to the retention times of known DNP-amino acid standards to identify the N-terminal residue.

-

Mandatory Visualizations

Experimental Workflow for N-Terminal Amino Acid Analysis

Caption: Workflow for N-terminal amino acid identification using Sanger's method.

Logical Relationship of Components in Sanger's Reagent

References

- 1. Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H7N3O6 | CID 14135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Dawn of Protein Sequencing: A Technical Guide to the Discovery and Application of Dinitrophenylated Amino Acids

A pivotal moment in the history of molecular biology was the elucidation of the primary structure of proteins. This in-depth guide explores the seminal research on dinitrophenylated (DNP) amino acids, a cornerstone technique that for the first time revealed that proteins have a defined chemical sequence. This work, pioneered by Frederick Sanger, not only led to a Nobel Prize but also laid the very foundation for understanding protein function and the central dogma of molecular biology.

Historical Context: The Protein Sequence Enigma

In the early 1940s, the precise chemical nature of proteins was a subject of intense debate. While it was known that proteins were composed of amino acids, the exact and invariable sequence of these constituent monomers was not yet established. The prevailing view was that proteins might be complex, somewhat amorphous colloids. The groundbreaking work of Frederick Sanger in the late 1940s and early 1950s, using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), fundamentally shifted this paradigm.[1][2][3] His meticulous sequencing of the two polypeptide chains of bovine insulin (B600854) provided the first definitive proof that a protein has a specific, genetically determined amino acid sequence.[1][4]

The Dinitrophenyl (DNP) Method: Core Principles

The foundation of Sanger's method was the development of a technique to label the N-terminal amino acid of a polypeptide chain.[4][5] He utilized FDNB, now commonly known as Sanger's reagent, which reacts with the free α-amino group at the N-terminus of a protein under mildly alkaline conditions.[5][6] This reaction forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[2][7]

Subsequent acid hydrolysis of the DNP-protein cleaves all the peptide bonds, releasing the constituent amino acids.[7][8] Because the bond between the DNP group and the N-terminal amino acid is resistant to acid hydrolysis, the N-terminal residue remains as a DNP-amino acid, which can then be separated and identified.[7][9]

Key Experimental Protocols

The following protocols are based on the methodologies described in Sanger's seminal publications and subsequent refinements.

Preparation of DNP-Insulin

This procedure outlines the initial labeling of the free amino groups of insulin with FDNB.

Reagents:

-

Insulin

-

Sodium bicarbonate (NaHCO₃)

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Ethanol

-

Water

-

Ether

Procedure: [9]

-

Solution A Preparation: Dissolve 0.5 g of insulin and 0.5 g of NaHCO₃ in 5 ml of water.

-

Solution B Preparation: Add 0.5 ml of FDNB to 10 ml of ethanol.

-

Reaction: Gently mix Solution A and Solution B and allow the reaction to proceed for 2 hours at room temperature.

-

Precipitation and Washing: The resulting DNP-insulin, a yellow powder, will precipitate. Collect the precipitate and wash it sequentially with water, ethanol, and finally ether.

-

Drying: Air-dry the purified DNP-insulin precipitate.

Hydrolysis of DNP-Insulin

This protocol describes the cleavage of peptide bonds to release the DNP-amino acid and other free amino acids.

Reagents:

-

DNP-Insulin

-

20% Hydrochloric Acid (HCl)

-

Ether

Procedure: [9]

-

Hydrolysis: Mix 100 mg of DNP-insulin with 10 ml of 20% HCl.

-

Reflux: Boil the mixture under reflux for 8 hours to ensure complete hydrolysis of the peptide bonds.

-

Extraction: After cooling the solution, perform a liquid-liquid extraction three times with ether to separate the ether-soluble DNP-amino acids from the aqueous solution containing free amino acids.

Identification of DNP-Amino Acids

The identification of the specific N-terminal DNP-amino acid was a critical step, accomplished through chromatography.

Early Chromatographic Methods: Sanger initially utilized partition chromatography, a technique newly developed at the time, for the separation of DNP-amino acids.[7] This was later refined using paper chromatography and column chromatography.[6][10][11]

General Procedure:

-

The ether extract containing the DNP-amino acid is dried.

-

The residue is redissolved in a suitable solvent.

-

The sample is applied to a chromatography medium (e.g., paper or a column of silica (B1680970) gel or Amberlite IRC-50).[10]

-

The chromatogram is developed using a specific solvent system (e.g., dilute hydrochloric acid with acetic acid or acetone).[10]

-

The position of the yellow DNP-amino acid is compared to the positions of known DNP-amino acid standards run under the same conditions to identify the N-terminal residue.

Quantitative Data Summary

The following tables summarize the kind of quantitative data that was central to Sanger's work on insulin.

Table 1: N-Terminal Residues of Insulin

| Polypeptide Chain | N-Terminal Amino Acid |

| A-chain | Glycine |

| B-chain | Phenylalanine |

This table is a representation of the qualitative findings that were quantified in Sanger's original work.

Table 2: Recovery of DNP-Amino Acids by Column Chromatography

| DNP-Amino Acid | Recovery (%) |

| Most DNP-amino acids | 80 - 100 |

| di-DNP-Ornithine | 60 - 80 |

Data adapted from early chromatographic separation studies of DNP-amino acids.[10]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical progression of the discovery.

Caption: Experimental workflow for N-terminal amino acid identification.

Caption: Logical progression of the discovery of protein sequencing.

Conclusion and Legacy

The development of the dinitrophenyl method for amino acid analysis was a monumental achievement in biochemistry. It provided the first conclusive evidence that proteins are not random polymers but rather highly ordered molecules with a precise and unique amino acid sequence.[2] This discovery was instrumental in shaping our understanding of the relationship between a protein's structure and its biological function. While the DNP method has been largely superseded by more sensitive and automated techniques like Edman degradation, its historical and foundational importance cannot be overstated. Sanger's pioneering work with dinitrophenylated amino acids ushered in the era of protein sequencing and laid the groundwork for the field of molecular biology as we know it today.

References

- 1. historyofinformation.com [historyofinformation.com]

- 2. Frederick Sanger - Wikipedia [en.wikipedia.org]

- 3. Fred Sanger, the father of DNA sequencing, cut his teeth doing protein sequencing and snagged a Nobel in the process! [omic.ly]

- 4. m.youtube.com [m.youtube.com]

- 5. nobelprize.org [nobelprize.org]

- 6. The separation of N-2:4-dinitrophenyl amino-acids on paper chromatograms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 8. Sanger Determines the Structure of Insulin | Research Starters | EBSCO Research [ebsco.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. CHROMATOGRAPHIC SEPARATION OF DNP-AMINO ACIDS [jstage.jst.go.jp]

- 11. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2,4-Dinitrophenyl)glycine: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dinitrophenyl)glycine (DNP-glycine) is a glycine (B1666218) derivative that has found a niche in immunological research as a hapten. This technical guide provides a comprehensive overview of its primary biological activity, focusing on its role in modulating immune responses. While not a therapeutic agent itself, DNP-glycine serves as a critical tool for studying the mechanisms of contact hypersensitivity and immune tolerance. This document summarizes the key quantitative data, details the experimental protocols for its use in immunological assays, and provides visual representations of the associated pathways and workflows.

Core Biological Activity: Hapten-Mediated Immunomodulation

The principal biological activity of this compound lies in its function as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The dinitrophenyl (DNP) group is highly immunogenic, and when conjugated to the amino acid glycine, it can be used to probe and modulate the immune system's response to haptens.

Induction of Contact Hypersensitivity

DNP-amino acid preparations, including DNP-glycine, are capable of inducing contact hypersensitivity, a form of delayed-type hypersensitivity reaction, when applied to the skin. This makes them valuable tools for studying the mechanisms of allergic contact dermatitis. These compounds can also lead to the production of anti-DNP antibodies.[1]

Hapten-Specific Immune Suppression

A significant biological effect of DNP-glycine is its ability to induce hapten-specific immune suppression. Intravenous administration of DNP-amino acid conjugates, such as DNP-glycine, has been shown to suppress the elicitation of contact hypersensitivity reactions to dinitrofluorobenzene (DNFB) in mice.[2][3] This suppressive effect is specific to the DNP hapten and is a key area of research for understanding immune tolerance.

Quantitative Data

The available quantitative data for the biological activity of this compound is primarily focused on its in vivo immunosuppressive effects.

| Biological Activity | Assay | Model Organism | Key Parameter | Value | Reference |

| Immune Suppression | Contact Hypersensitivity | Mouse | Maximal Suppression | ~70% | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vivo Hapten-Specific Suppression of Contact Hypersensitivity

This protocol describes the induction of immune suppression to a contact sensitizing agent using DNP-glycine in a murine model.

Objective: To evaluate the in vivo immunosuppressive effect of this compound on contact hypersensitivity.

Materials:

-

This compound (DNP-glycine)

-

Dinitrofluorobenzene (DNFB)

-

Vehicle (e.g., acetone/olive oil mixture)

-

Mice (e.g., BALB/c)

-

Micropipettes

-

Ear thickness gauge

Procedure:

-

Sensitization: Sensitize mice by topical application of a solution of DNFB on a shaved area of the abdomen or back.

-

Challenge: After a set period (e.g., 5-7 days), challenge the mice by applying a lower concentration of DNFB to the ear.

-

Treatment: At the time of the challenge, administer this compound intravenously.

-

Measurement: Measure the ear swelling at various time points (e.g., 24, 48, 72 hours) after the challenge using an ear thickness gauge.

-

Analysis: The percentage of suppression is calculated by comparing the ear swelling in the DNP-glycine treated group to a control group that did not receive the treatment.

In Vitro T-Cell Proliferation Assay

This protocol outlines the procedure to assess the effect of DNP-glycine on the proliferation of sensitized T-lymphocytes in vitro.

Objective: To determine if this compound can suppress antigen-specific T-cell proliferation.

Materials:

-

Spleen or lymph nodes from sensitized mice

-

This compound (DNP-glycine)

-

Antigen (e.g., DNP-conjugated protein)

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)

-

Incubator (37°C, 5% CO2)

-

Scintillation counter or flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of lymphocytes from the spleen or lymph nodes of mice previously sensitized to a DNP-conjugated antigen.

-

Cell Culture: Plate the lymphocytes in 96-well plates.

-

Treatment: Add varying concentrations of this compound to the cell cultures.

-

Stimulation: Add the DNP-conjugated antigen to stimulate T-cell proliferation. Include unstimulated and positive controls.

-

Incubation: Incubate the plates for a period of 2-4 days.

-

Proliferation Measurement:

-

For [3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

For dye dilution assays (e.g., CFSE): Stain the cells with the fluorescent dye before plating. After incubation, analyze the dye dilution, which is proportional to cell division, using a flow cytometer.

-

-

Analysis: Compare the proliferation in the DNP-glycine treated groups to the control groups to determine the extent of suppression.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Hapten-Specific Immune Suppression

The suppression of contact hypersensitivity by DNP-glycine is believed to be mediated by T-lymphocytes. While the precise signaling cascade is not fully elucidated, the process involves the recognition of the hapten by specific T-cells, leading to a down-regulation of the inflammatory response.

Experimental Workflow for In Vivo Suppression Assay

The following diagram illustrates the key steps in the in vivo experiment to assess the immunosuppressive activity of DNP-glycine.

Logical Relationship in In Vitro T-Cell Proliferation Assay

This diagram shows the logical flow of the in vitro experiment to measure the effect of DNP-glycine on T-cell proliferation.

Conclusion

This compound is a specialized biochemical tool with a well-defined role in immunological research. Its primary biological activity as a hapten allows for the investigation of contact hypersensitivity and the mechanisms of hapten-specific immune suppression. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and scientists to utilize DNP-glycine effectively in their studies. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in its immunomodulatory effects.

References

An In-depth Technical Guide to N-(2,4-Dinitrophenyl)glycine

This technical guide provides a comprehensive overview of N-(2,4-Dinitrophenyl)glycine (DNP-Glycine), a compound of significant historical importance in biochemistry. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its properties, synthesis, and applications.

Chemical Identifiers and Physicochemical Properties

This compound is a derivative of the amino acid glycine (B1666218), characterized by the presence of a 2,4-dinitrophenyl group attached to the amino group. This modification imparts a distinctive yellow color and has been instrumental in the development of protein sequencing techniques.

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.

| Identifier Type | Value |

| CAS Number | 1084-76-0[1] |

| Molecular Formula | C₈H₇N₃O₆[1] |

| Molecular Weight | 241.16 g/mol [2] |

| IUPAC Name | 2-(2,4-dinitroanilino)acetic acid[3] |

| Synonyms | DNP-glycine, N-Dnp-glycine, 2,4-Dinitrophenylglycine[1] |

| InChI | InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13)[1] |

| InChIKey | RQPREKYEHBAOAR-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCC(=O)O[3] |

| EC Number | 214-114-5 |

| PubChem CID | 14135[3] |

Physicochemical Data

The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | Light yellow to orange crystalline powder | [2] |

| Melting Point | 200-205 °C (decomposes) | |

| Solubility | Soluble in hot methanol (B129727) and other polar solvents like water and alcohols; less soluble in non-polar solvents. | [1] |

| pKa (Predicted) | 3.59 ± 0.10 | |

| Boiling Point (Predicted) | 518.9 ± 50.0 °C at 760 mmHg | |

| Density (Predicted) | 1.678 ± 0.06 g/cm³ | |

| Purity | >98.0% (HPLC) | [2] |

| Storage Temperature | -20°C | [] |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the reaction of glycine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. This reaction is a nucleophilic aromatic substitution where the amino group of glycine attacks the electron-deficient aromatic ring of FDNB, displacing the fluorine atom.

A general protocol for the synthesis of N-aryl glycines can be adapted for this compound. The following is a representative procedure:

Materials:

-

Glycine

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve glycine and sodium bicarbonate in water to create a basic solution.

-

Dissolve FDNB in ethanol.

-

Slowly add the FDNB solution to the glycine solution while stirring at room temperature. The reaction mixture will turn yellow.

-

Allow the reaction to proceed for several hours.

-

Acidify the solution with hydrochloric acid to precipitate the this compound.

-

Collect the yellow precipitate by filtration.

-

Wash the precipitate with water, followed by cold ethanol and diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the purified this compound.

The following diagram illustrates the general workflow for the synthesis.

N-Terminal Amino Acid Analysis using Sanger's Method

This compound is a key component in the classical Sanger method for identifying the N-terminal amino acid of a protein or peptide.

Principle: 1-fluoro-2,4-dinitrobenzene (FDNB) reacts with the free α-amino group of the N-terminal amino acid of a polypeptide chain under mildly alkaline conditions. This forms a stable yellow-colored N-DNP-polypeptide. Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the amino acids. The N-terminal amino acid remains attached to the DNP group and can be identified by chromatography.

Detailed Protocol (Adapted from the analysis of Insulin):

Materials:

-

Protein or peptide sample

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

6M Hydrochloric acid (HCl)

-

Diethyl ether

-

Chromatography system (e.g., paper chromatography or HPLC)

-

Standard DNP-amino acids

Procedure:

Part 1: Dinitrophenylation of the Peptide

-

Dissolve the protein/peptide sample and sodium bicarbonate in water.

-

Prepare a solution of FDNB in ethanol.

-

Mix the two solutions and allow them to react at room temperature for approximately 2 hours. A yellow precipitate of the DNP-protein/peptide will form.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the DNP-protein/peptide with water, ethanol, and diethyl ether to remove excess reagents.

-

Air-dry the yellow DNP-protein/peptide.

Part 2: Hydrolysis and Identification

-

Hydrolyze the DNP-protein/peptide by heating it in 6M HCl under reflux for several hours (e.g., 8 hours). This will cleave all peptide bonds.

-

After cooling, extract the DNP-amino acid from the aqueous hydrolysate using diethyl ether. The other amino acids will remain in the aqueous phase.

-

Evaporate the ether extract to dryness.

-

Dissolve the residue in a small amount of a suitable solvent (e.g., acetone).

-

Spot the dissolved DNP-amino acid onto a chromatography medium (e.g., paper or TLC plate) alongside standard DNP-amino acids.

-

Develop the chromatogram using an appropriate solvent system.

-

Identify the N-terminal DNP-amino acid by comparing its migration distance (Rf value) with that of the standards.

The experimental workflow for Sanger's N-terminal analysis is depicted in the following diagram.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes a role for this compound in any specific biological signaling pathways. Its primary significance is as a chemical tool for the structural analysis of proteins and peptides.

It is important to note that the related compound, 2,4-dinitrophenol (B41442) (DNP), is a well-known uncoupler of oxidative phosphorylation. However, this biological activity has not been attributed to this compound.

Safety and Handling

This compound is classified as a flammable solid. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. Due to the general toxicity associated with dinitrophenyl compounds, appropriate safety measures should be taken during its handling and disposal.

Conclusion

This compound remains a compound of pedagogical and historical importance in the field of protein chemistry. While its direct application in protein sequencing has been largely superseded by more modern techniques such as Edman degradation and mass spectrometry, the principles of its use in the Sanger method laid the foundation for our understanding of protein structure. This guide provides essential technical information for researchers who may encounter or have a need to work with this compound in a research or developmental context.

References

An In-depth Technical Guide to the Solubility and Stability of N-(2,4-Dinitrophenyl)glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(2,4-Dinitrophenyl)glycine (DNP-Gly), a compound of significant interest in biochemical and pharmaceutical research. This document collates available data on its physicochemical properties, outlines experimental protocols for its analysis, and discusses its stability under various conditions.

Introduction

This compound is a derivative of the amino acid glycine (B1666218), characterized by the presence of a 2,4-dinitrophenyl group attached to the amino nitrogen. This modification imparts a distinctive yellow color and significantly alters the molecule's polarity and reactivity.[1] DNP-Gly is primarily used as a reagent in peptide sequencing and protein analysis, leveraging the strong chromophoric properties of the dinitrophenyl group for detection. Understanding its solubility and stability is paramount for its effective use in experimental assays and for the development of potential pharmaceutical applications.

Physicochemical Properties

This compound is a light yellow to orange crystalline powder.[2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C8H7N3O6 | [1] |

| Molecular Weight | 241.16 g/mol | [3] |

| Melting Point | ~205 °C | [3] |

| pKa | 3.59 (Predicted) | [3] |

| Appearance | Light yellow to orange powder/crystal | [2][3] |

Solubility Profile

Qualitative Solubility

This compound exhibits solubility characteristics typical of a moderately polar organic molecule containing both a polar carboxylic acid group and a less polar dinitrophenyl ring. It is generally described as being soluble in polar solvents and less soluble in non-polar solvents.[1]

Summary of Qualitative Solubility:

| Solvent Type | Solubility | Reference |

| Polar Solvents (e.g., Water, Alcohols) | Soluble | [1] |

| Non-polar Solvents | Less Soluble | [1] |

| Hot Methanol | Soluble (almost transparent solution) | [2][3] |

Quantitative Solubility Data

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in various experimental and developmental settings. Dinitrophenyl derivatives of amino acids are known to be susceptible to degradation under certain conditions, particularly exposure to light.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

While specific forced degradation data for this compound is not available in the public domain, a general understanding of its potential degradation pathways can be inferred from studies on related compounds and general principles of organic chemistry.

Potential Degradation Pathways:

-

Photodegradation: Exposure to light, particularly UV light, is a known cause of degradation for dinitrophenyl-amino acid derivatives.[5][6] This can lead to the cleavage of the N-C bond or modifications to the aromatic ring.

-

Hydrolysis: The amide linkage in this compound could be susceptible to hydrolysis under strong acidic or basic conditions, which would yield glycine and 2,4-dinitrophenol.

-

Thermal Degradation: High temperatures can lead to decomposition. Studies on a related compound, 2,4-dinitrophenylhydrazine, show a complex, multi-step thermal decomposition process that occurs after melting.[7][8]

-

Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the glycine moiety or the aromatic ring, in the presence of strong oxidizing agents.

A comprehensive stability assessment would require a formal study involving a stability-indicating analytical method.

Experimental Protocols

Solubility Determination

A standard experimental workflow for determining the solubility of a compound like this compound involves the equilibrium solubility method.

References

- 1. CAS 1084-76-0: this compound | CymitQuimica [cymitquimica.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Studies on the photochemical behaviour of 2,4-dinitrophenyl derivatives of some amino acids and peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The immunogenicity of dinitrophenyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of N-(2,4-dinitrophenyl) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-dinitrophenyl) (DNP) compounds constitute a class of synthetic molecules with a diverse and context-dependent range of biological activities. Historically recognized for the potent mitochondrial uncoupling effects of 2,4-dinitrophenol (B41442) (DNP), the functional repertoire of this chemical family extends to neuroprotection, inhibition of amyloid-β aggregation, and antimicrobial activity. This technical guide provides a comprehensive overview of the core mechanisms of action of N-(2,4-dinitrophenyl) compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers and drug development professionals in this field.

Core Mechanism of Action: Mitochondrial Uncoupling

The hallmark of many N-(2,4-dinitrophenyl) compounds, most notably 2,4-dinitrophenol, is their ability to act as protonophores, thereby uncoupling oxidative phosphorylation.[1]

Signaling Pathway

DNP and related compounds are lipophilic weak acids that readily diffuse across the inner mitochondrial membrane in their protonated state. In the alkaline environment of the mitochondrial matrix, they release a proton, dissipating the proton motive force that is essential for ATP synthesis by ATP synthase. The deprotonated DNP anion then returns to the intermembrane space, where it picks up another proton to repeat the cycle. This futile cycling of protons bypasses ATP synthase, leading to an increase in oxygen consumption and the release of energy as heat.[1]

Quantitative Data: Mitochondrial Uncoupling Activity

The uncoupling potency of DNP compounds can be quantified by measuring the concentration required to induce a half-maximal stimulation of oxygen consumption (EC50) or a half-maximal decrease in mitochondrial membrane potential.

| Compound | Cell Line/System | Parameter | Value | Reference |

| 2,4-Dinitrophenol (DNP) | Rat Liver Mitochondria | MMP Decrease | Concentration-dependent decrease from 10-50 µM | [2] |

| 2,4-Dinitrophenol (DNP) | L6 Myoblasts | ATP Production Decrease | Significant decrease at 50 µM | [3] |

| 2,4-Dinitrophenol (DNP) | Zebrafish Embryos | Basal OCR Increase | 44.0 ± 2.1 pmol O2/min at 3h post-exposure | [4] |

| MitoDNP | Isolated Mitochondria | MMP Decrease | Concentration-dependent | [5] |

Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the measurement of OCR in isolated mitochondria using a Clark-type electrode or a plate-based fluorescent assay.[6][7][8]

Materials:

-

Isolation Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2)

-

Respiration Buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4)

-

Substrates (e.g., glutamate, malate, succinate)

-

ADP

-

2,4-Dinitrophenol (DNP) solution

-

Clark-type oxygen electrode or fluorescence plate reader with oxygen-sensitive probes

Procedure:

-

Isolate Mitochondria: Isolate mitochondria from tissue (e.g., rat liver) by differential centrifugation.

-

Prepare Respiration Chamber: Add air-saturated respiration buffer to the chamber of the oxygen electrode or wells of the plate.

-

Add Substrates: Add mitochondrial substrates to energize the mitochondria.

-

Add Mitochondria: Add a known amount of isolated mitochondria to the chamber/well.

-

Measure State 2 Respiration: Record the basal oxygen consumption rate.

-

Add ADP: Add a known amount of ADP to initiate State 3 respiration (ATP synthesis-coupled respiration).

-

Measure State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.

-

Add DNP Compound: Add the N-(2,4-dinitrophenyl) compound of interest at various concentrations.

-

Measure Uncoupled Respiration: Record the maximal, uncoupled respiration rate.

-

Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3/State 4) and the effect of the DNP compound on OCR.

Neuroprotective and Neurite Outgrowth-Promoting Effects

At concentrations lower than those required for significant mitochondrial uncoupling, DNP has been shown to exert neuroprotective effects and promote neurite outgrowth.[9][10]

Signaling Pathways

The neuroprotective effects of DNP are multifaceted and involve the activation of several signaling pathways. DNP treatment can lead to a mild increase in intracellular calcium, which in turn activates cAMP-response element-binding protein (CREB). Activated CREB upregulates the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). Furthermore, DNP has been shown to suppress the mammalian target of rapamycin (B549165) (mTOR) and insulin-PI3K-MAPK pathways while upregulating autophagy.[9][11] The promotion of neurite outgrowth is linked to the activation of the extracellular signal-regulated kinase (ERK) pathway.[12]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general workflow for assessing the neuroprotective effects of a compound against a neurotoxin-induced injury in a neuronal cell culture model.[13][14][15][16]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

-

Cell culture medium and supplements

-

Neurotoxin (e.g., 6-hydroxydopamine, rotenone, glutamate)

-

N-(2,4-dinitrophenyl) compound stock solution

-

Cell viability assay reagent (e.g., MTT, resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density.

-

Compound Pre-treatment: After 24 hours, treat the cells with various concentrations of the N-(2,4-dinitrophenyl) compound for a defined period (e.g., 1-2 hours).

-

Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control wells) to induce cell death.

-

Incubation: Incubate the plate for a further 24-48 hours.

-

Cell Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compound.

Inhibition of Amyloid-β Aggregation

Certain N-(2,4-dinitrophenyl) compounds have been identified as inhibitors of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.

Mechanism of Action

The precise mechanism by which these compounds inhibit Aβ aggregation is not fully elucidated but is thought to involve direct binding to Aβ monomers or early oligomers, thereby stabilizing them and preventing their assembly into neurotoxic oligomers and fibrils.

Quantitative Data: Aβ Aggregation Inhibition

The inhibitory potency of compounds on Aβ aggregation is typically determined by measuring the concentration required to achieve 50% inhibition (IC50) in a Thioflavin T (ThT) fluorescence assay.

| Compound | Aβ Species | IC50 (µM) | Reference |

| Compound 3B7 | Aβ42 | ~25-50 | [17] |

| Compound 3G7 | Aβ42 | ~25-50 | [17] |

| Compound 1 | Aβ42 | 3.99 | [18] |

Experimental Protocol: Thioflavin T (ThT) Assay

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[19][20][21][22][23]

Materials:

-

Synthetic Amyloid-β peptide (e.g., Aβ42)

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare Aβ Monomers: Prepare a stock solution of Aβ monomers by dissolving the peptide in an appropriate solvent (e.g., HFIP) and then removing the solvent. Re-suspend the peptide in a suitable buffer.

-

Set up Assay Plate: In a 96-well plate, add the Aβ monomer solution, the N-(2,4-dinitrophenyl) compound at various concentrations, and the ThT solution.

-

Incubation: Incubate the plate at 37°C with intermittent shaking to promote aggregation.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation kinetics curves. Determine the IC50 value of the inhibitor from the dose-response curve of fluorescence at a specific time point.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajpamc.com [ajpamc.com]

- 6. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay [jove.com]

- 8. content.abcam.com [content.abcam.com]

- 9. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNP, mitochondrial uncoupling, and neuroprotection: A little dab’ll do ya » Mitochon Pharmaceuticals [mitochonpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]

- 17. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thioflavin T (ThT) fluorescence assay [bio-protocol.org]

- 20. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Thioflavin T Assay [protocols.io]

- 23. m.youtube.com [m.youtube.com]

A Comprehensive Review of N-(2,4-Dinitrophenyl)glycine and its Analogs in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-(2,4-dinitrophenyl) (DNP) moiety, a well-established reactive group in biochemistry, has been increasingly incorporated into novel molecular scaffolds to explore new therapeutic avenues. This technical guide provides an in-depth literature review of N-(2,4-Dinitrophenyl)glycine and its analogs, focusing on their synthesis, biological evaluation, and potential as drug candidates. Particular emphasis is placed on their emerging role as anticancer agents.

Chemical Synthesis and Characterization

The synthesis of this compound and its analogs typically involves the nucleophilic aromatic substitution (SNAr) reaction between a primary or secondary amine of a glycine (B1666218) analog and a suitable 2,4-dinitro-substituted aromatic electrophile, most commonly 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The reaction proceeds under basic conditions, with the amino group of the glycine derivative acting as the nucleophile.

A general synthetic scheme for the preparation of N-(2,4-dinitrophenyl)amino acids is presented below. The dinitrophenyl group imparts a characteristic yellow color to the resulting compounds, which aids in their detection and purification.

Further modifications can be introduced to the carboxylic acid moiety of this compound. For instance, conversion to an acid chloride followed by reaction with a hydrazine (B178648) provides a key intermediate for the synthesis of thiosemicarbazide (B42300) analogs. These derivatives have shown promise as potential antitumor agents.[1]

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a range of biological activities, with a significant focus on their anticancer potential. The dinitrophenyl group, in combination with various appended functionalities, appears to be a key pharmacophore for cytotoxicity in cancer cell lines.

Anticancer Activity

Several classes of this compound analogs have demonstrated potent anticancer activity. These include thiosemicarbazide derivatives and hydrazone analogs.

Table 1: Anticancer Activity of this compound Analogs

| Compound Class | Analog Structure/Name | Cancer Cell Line | Activity (IC50) | Reference |

| Hydrazone | 2-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4,6-diiodophenol ("compound 2") | A375 (Melanoma) | 0.30 µM | |

| Hydrazone | 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) | Various solid tumors | Phase I clinical trial completed |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The hydrazone analog, 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone, known as A-007, has shown sufficient promise to complete a phase I clinical trial in patients with advanced solid tumors. Furthermore, medicinal chemistry efforts have led to the development of A-007 analogs with significantly enhanced in vitro cytotoxic activity.

Experimental Protocols

General Synthesis of this compound Thiosemicarbazides[1]

-

Synthesis of this compound: To a solution of glycine in aqueous sodium bicarbonate, a solution of 1-chloro-2,4-dinitrobenzene (CDNB) in a suitable organic solvent (e.g., ethanol) is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours. Upon completion, the mixture is acidified to precipitate the product, which is then collected by filtration, washed with water, and dried.

-

Synthesis of this compound Hydrazide: The synthesized this compound is converted to its methyl ester via Fischer esterification. The resulting ester is then treated with hydrazine hydrate (B1144303) in a suitable solvent to yield the hydrazide.

-

Synthesis of Thiosemicarbazides: The this compound hydrazide is reacted with various isothiocyanates in an appropriate solvent to afford the final thiosemicarbazide derivatives.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many this compound analogs are still under investigation. However, emerging evidence suggests that some derivatives may exert their anticancer effects through the inhibition of key cellular signaling pathways, such as those regulated by cyclin-dependent kinases (CDKs).

Cyclin-Dependent Kinase (CDK) Inhibition

Certain hydrazone derivatives bearing the 2,4-dinitrophenyl moiety have been shown to exhibit potent anticancer activity, with evidence suggesting that they may function as CDK inhibitors. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy.

The proposed mechanism involves the binding of the inhibitor to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of its downstream substrates and leading to cell cycle arrest and apoptosis.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

-

Expansion of Analog Libraries: Synthesis and screening of a wider range of analogs to establish robust structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and toxicity.

The continued exploration of this compound and its derivatives holds the potential to deliver novel and effective therapies for cancer and other diseases.

References

Methodological & Application

Application Notes: N-Terminal Peptide Sequencing Using Sanger's Reagent

Introduction

N-terminal sequencing is a fundamental technique in protein analysis, providing crucial information about the identity and structure of proteins and peptides. The Sanger method, developed by Frederick Sanger, was the first successful protein sequencing technique and remains a classic method for identifying the N-terminal amino acid of a polypeptide chain.[1][2] This method utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, to specifically label the free α-amino group at the N-terminus. Subsequent acid hydrolysis cleaves all peptide bonds, releasing the amino acids. The N-terminal amino acid, however, remains attached to the 2,4-dinitrophenyl (DNP) group, forming a stable, colored DNP-amino acid derivative that can be identified by chromatography.[1][2]

Principle of the Method

The Sanger method is a destructive, multi-step process that involves three key stages:

-

Derivatization: The peptide is reacted with FDNB under mildly alkaline conditions. The nucleophilic N-terminal α-amino group attacks the FDNB molecule, displacing the fluorine atom and forming a covalent bond. This results in a peptide with a DNP group attached to its N-terminal amino acid.

-

Hydrolysis: The DNP-labeled peptide is subjected to strong acid hydrolysis, which breaks all the peptide bonds and releases the constituent amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.

-

Identification: The resulting mixture contains free amino acids and the DNP-labeled N-terminal amino acid. The DNP-amino acid is then separated and identified, typically by chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Materials and Reagents

-

Peptide sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Hydrochloric acid (HCl), 6 M

-

Standard DNP-amino acids

-

TLC plates (Silica gel G)

-

HPLC column (e.g., C18 reverse-phase)

-

Solvents for chromatography (e.g., ethanol, acetone (B3395972), water, acetonitrile, trifluoroacetic acid)

Protocol 1: Derivatization of the Peptide with FDNB

This protocol is a general guideline and may require optimization depending on the specific peptide.

-

Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as 0.1 M sodium bicarbonate solution (pH ~8.5-9.0). The concentration of the peptide will depend on the sensitivity of the detection method.

-

FDNB Solution: Prepare a fresh solution of FDNB in ethanol (e.g., 5% v/v).

-

Reaction: To the peptide solution, add an excess of the FDNB solution. A typical molar ratio of FDNB to peptide is 2:1 or higher.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours in the dark to prevent photodegradation of the DNP group.

-

Precipitation of DNP-Peptide: After the reaction is complete, the DNP-peptide can be precipitated. For larger peptides, this can be achieved by adding a small amount of acid to lower the pH, followed by centrifugation. For smaller peptides, the solvent may be evaporated.

-

Washing: Wash the precipitated DNP-peptide with diethyl ether to remove unreacted FDNB. Repeat the washing step two to three times.

-

Drying: Dry the DNP-peptide pellet under vacuum.

Protocol 2: Acid Hydrolysis of the DNP-Peptide

-

Hydrolysis Preparation: Place the dried DNP-peptide in a hydrolysis tube.

-

Acid Addition: Add 6 M HCl to the tube. The volume will depend on the amount of DNP-peptide. Ensure the peptide is fully submerged.

-

Sealing: Seal the tube under vacuum to prevent oxidation of amino acids.

-

Hydrolysis: Heat the sealed tube at 110°C for 12-24 hours. The optimal hydrolysis time may vary depending on the peptide sequence.

-

Drying: After hydrolysis, cool the tube and carefully open it. Dry the hydrolysate under vacuum to remove the HCl.

Protocol 3: Identification of the DNP-Amino Acid by Thin Layer Chromatography (TLC)

-

Sample Preparation: Dissolve the dried hydrolysate in a small volume of a suitable solvent, such as acetone or a mixture of acetone and ethanol.

-

Spotting: Spot the sample onto a silica (B1680970) gel TLC plate alongside a mixture of standard DNP-amino acids.

-

Development: Develop the TLC plate in a chamber containing an appropriate mobile phase. A common solvent system is a mixture of ethanol, acetone, and water.[3][4]

-

Visualization: DNP-amino acids are yellow and can be visualized directly.

-

Identification: Identify the N-terminal DNP-amino acid by comparing its retention factor (Rf) value to that of the standards.

Protocol 4: Identification of the DNP-Amino Acid by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the dried hydrolysate in the HPLC mobile phase.

-

Injection: Inject the sample and a mixture of standard DNP-amino acids onto a reverse-phase HPLC column (e.g., C18).

-

Elution: Elute the DNP-amino acids using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

-

Detection: Monitor the elution of DNP-amino acids using a UV detector at a wavelength of approximately 360 nm.

-

Identification: Identify the N-terminal DNP-amino acid by comparing its retention time to that of the standards.

Data Presentation

Table 1: Quantitative Parameters of the Sanger's N-Terminal Sequencing Method

| Parameter | Value/Range | Notes |

| Reaction Yield (Derivatization) | 73% - 99% | The yield of DNP-amino acid formation can vary depending on the specific amino acid.[5] |

| Recovery after Hydrolysis | Variable | Recovery can be affected by the stability of the DNP-amino acid during acid hydrolysis. |

| Sensitivity | Picomole to Nanomole range | Dependent on the detection method (HPLC is more sensitive than TLC). A similar method using a different derivatizing agent has a detection limit of 5-10 picomoles.[6] |

| Detection Wavelength (HPLC) | ~360 nm | Optimal wavelength for detecting the DNP chromophore. |

Visualizations

Caption: Experimental workflow for N-terminal peptide sequencing using Sanger's reagent.

Caption: Chemical reaction pathway of Sanger's N-terminal sequencing.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]

- 3. merckmillipore.com [merckmillipore.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scispace.com [scispace.com]

- 6. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application of DNP-Glycine in Protein Structure Determination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dinitrophenyl (DNP) derivatization of amino acids, a technique pioneered by Frederick Sanger, represents a cornerstone in the history of protein chemistry.[1] This method was instrumental in the first-ever determination of the amino acid sequence of a protein, insulin, an achievement that earned Sanger the Nobel Prize in Chemistry in 1958.[1] DNP-glycine is the specific derivative formed when glycine (B1666218) is the N-terminal amino acid of a polypeptide chain and is reacted with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. The distinctive yellow color of DNP derivatives facilitated their identification and quantification, laying the groundwork for modern protein sequencing techniques.[2]

While largely superseded by more sensitive and automated methods like Edman degradation and mass spectrometry, the principles of the Sanger method remain fundamental to understanding protein analysis. These application notes provide detailed protocols for the N-terminal analysis of proteins using FDNB, with a focus on the identification of DNP-amino acids, including DNP-glycine, by modern high-performance liquid chromatography (HPLC).

Chemical Properties of DNP-Glycine

N-(2,4-Dinitrophenyl)glycine is a stable, yellow crystalline solid. The dinitrophenyl group is strongly electron-withdrawing, which makes the N-H bond of the glycine moiety acidic. This property, along with its characteristic UV-visible absorbance, is exploited in its chromatographic separation and detection.

| Property | Value |

| Chemical Formula | C₈H₇N₃O₆ |

| Molecular Weight | 241.16 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in polar organic solvents and aqueous alkaline solutions |

Principle of the Method

The Sanger method for N-terminal amino acid identification involves a two-step chemical process:

-

Derivatization: The free α-amino group of the N-terminal amino acid of a protein or peptide reacts with FDNB under mildly alkaline conditions. This reaction is a nucleophilic aromatic substitution, where the amino group attacks the electron-deficient benzene (B151609) ring of FDNB, displacing the fluorine atom. This forms a stable dinitrophenyl (DNP) derivative of the protein.

-

Hydrolysis and Identification: The DNP-protein is then subjected to acid hydrolysis, which cleaves all the peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis. The resulting yellow DNP-amino acid is then extracted and identified, historically by paper or thin-layer chromatography, and more recently by reverse-phase HPLC.

Experimental Protocols

Protocol 1: N-Terminal Labeling of Proteins with FDNB